2,6-Diaminotoluene
Overview
Description
2,6-Diaminotoluene is an organic compound with the chemical formula C7H10N2. It is a derivative of toluene, where two hydrogen atoms ortho to the methyl group are replaced by amino groups . This compound is primarily used as an intermediate in organic synthesis and dye production .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,6-Diaminotoluene involves the catalytic ammoniation of 2,6-dichlorotoluene. This process uses dehydrated alcohol as a solvent and ammonia as the aminating agent, with a palladium complex catalyst under normal heating and stirring conditions . Another method involves the hydrogenation of 2,6-dinitrotoluene using a palladium-carbon catalyst, followed by crystallization and vacuum drying to obtain high-purity this compound .
Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of dinitrotoluene mixtures. The process uses a palladium-carbon catalyst and water as a solvent, resulting in a high yield and purity of the final product . This method is favored for its simplicity, cost-effectiveness, and environmental benefits.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diaminotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo substitution reactions with halogens, acids, and other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas and metal catalysts like palladium.
Substitution: Common reagents include halogens, acids, and bases.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted toluene derivatives.
Scientific Research Applications
2,6-Diaminotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of mutagenicity and carcinogenicity due to its ability to interact with DNA.
Medicine: It is used in the synthesis of pharmaceuticals and other biologically active compounds.
Industry: It is used in the production of flexible polyurethane foams, coatings, rubber, and adhesives.
Mechanism of Action
2,6-Diaminotoluene exerts its effects primarily through its interaction with DNA, leading to mutations and other genetic changes . It acts as a mutagen by increasing the frequency of mutations above the normal background level. The molecular targets and pathways involved include DNA base substitution and other forms of DNA damage .
Comparison with Similar Compounds
2,4-Diaminotoluene: Another isomer of diaminotoluene, used in similar applications but with different reactivity and properties.
4,4’-Diaminodiphenylmethane: Used in the production of polyurethanes and epoxy resins.
2,6-Dinitrotoluene: A precursor to 2,6-Diaminotoluene, used in the production of explosives and other chemicals.
Uniqueness: this compound is unique due to its specific reactivity and applications in dye synthesis and organic intermediates. Its ability to undergo various chemical reactions and its role in the production of flexible polyurethane foams and other industrial products make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2-methylbenzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-6(8)3-2-4-7(5)9/h2-4H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYCRLGLCUXUPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2, Array | |
Record name | 2,6-DIAMINOTOLUENE | |
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Record name | 2,6-DIAMINOTOLUENE | |
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Related CAS |
15481-70-6 (di-hydrochloride) | |
Record name | 2,6-Diaminotoluene | |
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DSSTOX Substance ID |
DTXSID4027319 | |
Record name | 2,6-Toluenediamine | |
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Molecular Weight |
122.17 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,6-diaminotoluene is a colorless prisms (from water). (NTP, 1992), Other Solid, Colorless solid; Turns brown when exposed to air; [ICSC] White to brown solid; [MSDSonline], Solid, COLOURLESS CRYSTALS. TURNS BROWN ON EXPOSURE TO AIR., Colorless prisms (from water). | |
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Boiling Point |
289 °C | |
Record name | 2,6-DIAMINOTOLUENE | |
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Solubility |
Soluble (NTP, 1992), Soluble in water, ethanol, benzene, Solubility in water: poor | |
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Vapor Pressure |
2.13 kPa at 150 °C /0.000246 mm Hg at 25 °C/ (extrapolated), Vapor pressure, kPa at 150 °C: 2.13 | |
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Color/Form |
Prisms from benzene, water | |
CAS No. |
823-40-5 | |
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Melting Point |
223 °F (NTP, 1992), 106 °C, 105-106 °C, 223 °F | |
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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